molecular formula C11H4Cl3F3N2O B5812451 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone

4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone

Cat. No. B5812451
M. Wt: 343.5 g/mol
InChI Key: AGAUXSXAYBJHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Herbicide Development and Analysis

4,5-Dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, a pyridazinone derivative, has been significantly involved in the development and analysis of herbicides. A study conducted by Hilton et al. (1969) revealed that substituted pyridazinone compounds inhibit photosynthesis in barley, a process contributing to their phytotoxicity. Another study conducted by Výboh et al. (1974) discussed the gas chromatographic determination of technical pyrazon (a common name for a similar pyridazinone compound), highlighting its relevance in the analysis of herbicide formulations (Hilton et al., 1969); (Výboh et al., 1974).

Synthesis and Chemical Properties

The synthesis and chemical properties of pyridazinone derivatives, including 4,5-dichloro variants, have been a subject of research. A study by R'kyek et al. (2001) focused on the synthesis of symmetrically and unsymmetrically disubstituted 4,5-dialkynyl-3(2H)-pyridazinones, demonstrating the versatility of pyridazinone compounds in chemical synthesis. Dulak et al. (1967) developed chromatographic methods for the separation of technical pyridazinone compounds, contributing to the understanding of their chemical behavior (R'kyek et al., 2001); (Dulak et al., 1967).

Biodegradation and Environmental Impact

Research by Drescher and Burger (1970) explored the microbiological dephenylation of pyrazon in soil, demonstrating the biodegradation process of pyridazinone derivatives in environmental contexts. This study adds to the understanding of the environmental impact and degradation pathways of these compounds (Drescher & Burger, 1970).

Applications in Other Fields

Further studies have explored the application of pyridazinone derivatives in various other fields. For example, Okushima et al. (1987) investigated the synthesis and pharmacological properties of pyridazinone derivatives, indicating their potential use in medical and pharmacological research (Okushima et al., 1987).

properties

IUPAC Name

4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl3F3N2O/c12-7-2-1-5(3-6(7)11(15,16)17)19-10(20)9(14)8(13)4-18-19/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAUXSXAYBJHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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